![molecular formula C32H52O6 B1247636 (3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one](/img/structure/B1247636.png)
(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
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Overview
Description
(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one is a natural product found in Streptomyces halstedii and Streptomyces graminofaciens with data available.
Scientific Research Applications
Structural and Chemical Characteristics
The compound is structurally related to various sesquiterpenes and diterpenoids, as seen in compounds isolated from natural sources like the gorgonian Plexaurella grisea and the roots of Premna obtusifolia. These compounds demonstrate diverse structural arrangements, such as cyclohexenone, cycloheptene, and benzene rings, indicative of complex chemical behavior and potential biological activity (Razak et al., 2011); (Rueda et al., 2001).
Biological Activities and Potential Uses
These complex organic compounds, similar in structure to the query molecule, often exhibit biological activities, such as cytotoxic effects against tumor cell lines. This highlights their potential use in medicinal chemistry and drug development (Rueda et al., 2001).
Synthetic Applications and Transformations
Compounds like (3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one may be used as precursors or intermediates in the synthesis of more complex molecules. Their structural complexity allows for various chemical transformations, making them valuable in synthetic organic chemistry (Matsumoto et al., 1984).
properties
Product Name |
(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one |
---|---|
Molecular Formula |
C32H52O6 |
Molecular Weight |
532.8 g/mol |
IUPAC Name |
(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one |
InChI |
InChI=1S/C32H52O6/c1-21-19-23(3)28(34)15-13-11-9-8-10-12-14-16-30(38-32(37)24(4)20-21)22(2)17-18-29(35)26(6)31(36)25(5)27(7)33/h8,10,12-15,19-20,22-23,25-31,33-36H,9,11,16-18H2,1-7H3/b10-8+,14-12+,15-13+,21-19+,24-20+/t22-,23+,25?,26?,27?,28-,29?,30-,31?/m0/s1 |
InChI Key |
BLYZUBYBBZIPIQ-XYLUMZEPSA-N |
Isomeric SMILES |
C[C@@H]1/C=C(/C=C(/C(=O)O[C@@H](C/C=C/C=C/CC/C=C/[C@@H]1O)[C@@H](C)CCC(C(C)C(C(C)C(C)O)O)O)\C)\C |
Canonical SMILES |
CC1C=C(C=C(C(=O)OC(CC=CC=CCCC=CC1O)C(C)CCC(C(C)C(C(C)C(C)O)O)O)C)C |
synonyms |
FD 892 FD-892 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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